molecular formula C7H12O4 B1611122 Diethyl malonate-2-13C CAS No. 67035-94-3

Diethyl malonate-2-13C

Cat. No. B1611122
CAS RN: 67035-94-3
M. Wt: 161.16 g/mol
InChI Key: IYXGSMUGOJNHAZ-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130717

Procedure details

A solution of 7.8 g. of [(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester in 15 ml. of pyridine is treated at 10°-15° C. with 3.5 ml. of benzoyl chloride. The mixture is stirred at room temperature for 1 hour and then poured on to 150 ml. of ice-water. The separated oily product is extracted with ether and the organic phase washed with water, then with 2-N sodium carbonate solution and finally with water. After drying over sodium sulfate and evaporation of the solvent, the oily residue is triturated with hexane, crystallization setting in. There is obtained [(2-benzoylloxy-5-chloro-α-phenylbenzyliden)amino] malonic acid diethyl ester in the form of colorless crystals, having a melting point of 108°-110° C. Recrystallization from ethanol increases the melting point to 109°-111° C.
Name
[(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:27])[CH:5](N=C(C1C=CC=CC=1)C1C=C(Cl)C=CC=1O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].C(Cl)(=O)C1C=CC=CC=1>N1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:27])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]

Inputs

Step One
Name
[(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)N=C(C1=C(C=CC(=C1)Cl)O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on to 150 ml
EXTRACTION
Type
EXTRACTION
Details
The separated oily product is extracted with ether
WASH
Type
WASH
Details
the organic phase washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the oily residue is triturated with hexane, crystallization setting in

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04130717

Procedure details

A solution of 7.8 g. of [(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester in 15 ml. of pyridine is treated at 10°-15° C. with 3.5 ml. of benzoyl chloride. The mixture is stirred at room temperature for 1 hour and then poured on to 150 ml. of ice-water. The separated oily product is extracted with ether and the organic phase washed with water, then with 2-N sodium carbonate solution and finally with water. After drying over sodium sulfate and evaporation of the solvent, the oily residue is triturated with hexane, crystallization setting in. There is obtained [(2-benzoylloxy-5-chloro-α-phenylbenzyliden)amino] malonic acid diethyl ester in the form of colorless crystals, having a melting point of 108°-110° C. Recrystallization from ethanol increases the melting point to 109°-111° C.
Name
[(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:27])[CH:5](N=C(C1C=CC=CC=1)C1C=C(Cl)C=CC=1O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].C(Cl)(=O)C1C=CC=CC=1>N1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:27])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]

Inputs

Step One
Name
[(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)N=C(C1=C(C=CC(=C1)Cl)O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on to 150 ml
EXTRACTION
Type
EXTRACTION
Details
The separated oily product is extracted with ether
WASH
Type
WASH
Details
the organic phase washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the oily residue is triturated with hexane, crystallization setting in

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.